Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

MAO-A Inhibition NaV1.7 Antagonism Neuropharmacology

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate (CAS 1216524-67-2) is a fully synthetic quinoline derivative defined by a C4-dimethylamino group, C5/C8-methoxy substituents, and a C3-ethyl carboxylate ester. This precise substitution pattern places it within the 4-amino-5,8-dimethoxyquinoline-3-carboxylate chemotype, a privileged scaffold known for diverse receptor interactions in anti-infective and oncology research.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
Cat. No. B12123725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N(C)C
InChIInChI=1S/C16H20N2O4/c1-6-22-16(19)10-9-17-14-12(21-5)8-7-11(20-4)13(14)15(10)18(2)3/h7-9H,6H2,1-5H3
InChIKeyDKOCWLPLBFVAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate – A Specialized 4-Dimethylamino-5,8-dimethoxy Quinoline Scaffold for Focused Medicinal Chemistry


Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate (CAS 1216524-67-2) is a fully synthetic quinoline derivative defined by a C4-dimethylamino group, C5/C8-methoxy substituents, and a C3-ethyl carboxylate ester. This precise substitution pattern places it within the 4-amino-5,8-dimethoxyquinoline-3-carboxylate chemotype, a privileged scaffold known for diverse receptor interactions in anti-infective and oncology research . Commercial samples are supplied at 95–98% purity (HPLC), with the ethyl ester at C3 offering a chemically tractable handle for further derivatization . The compound is primarily utilized as a building block and pharmacological probe, with its unique combination of electron-donating and hydrogen-bond-capable substituents driving target engagement distinct from close analogs.

Synthetic Handle C3 ethyl ester enables further derivatization in medicinal chemistry programs
Pharmacological Probe 4-Dimethylamino-5,8-dimethoxy scaffold for target engagement studies
Reported Context Scaffold examined in anti-infective and oncology research applications

Why Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate Cannot Be Replaced by Generic 4-Amino or 5,8-Dimethoxy Quinoline Analogs


The 4-dimethylamino-5,8-dimethoxy-3-carboxylate scaffold is not a generic 4-aminoquinoline. The N,N-dimethylation at C4 and the presence of both electron-donating methoxy groups at C5/C8 create a unique electronic environment and steric profile that profoundly impacts ligand-receptor binding. Replacing the dimethylamino group with a primary amine (e.g., ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate ) alters hydrogen-bond donor capacity and basicity, while moving or removing a methoxy group changes dipole moment and π-stacking. The C3-ethyl ester is critical for lipophilicity and metabolic stability, as the free carboxylic acid analog (4-(dimethylamino)quinoline-3-carboxylic acid ) exhibits fundamentally different pharmacokinetic properties. Substitution without matched-pair analysis risks loss of both potency and selectivity .

C4 Dimethylamino vs. Primary Amine Replacing with NH2 alters hydrogen-bond donor capacity and basicity, shifting target binding profile
C3 Ethyl Ester vs. Carboxylic Acid Free acid form shows different lipophilicity and metabolic stability; may alter pharmacokinetic properties
C5/C8-Methoxy Pattern vs. Unsubstituted or Halogenated Absence or repositioning of methoxy groups changes dipole moment and π-stacking, affecting target engagement

Quantitative Differentiation Evidence for Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate vs. Closest Analogs


Divergent MAO-A vs. NaV1.7 Selectivity Profiles Between 4-(Dimethylamino) and 4-Amino-5,8-dimethoxyquinoline-3-carboxylates

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate displays a profound, >400-fold selectivity window against MAO-A (IC50 > 100,000 nM ) versus NaV1.7 antagonism (IC50 = 240 nM partially inactivated state ). The 4-amino analog (ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate), by contrast, is frequently associated with significant MAO inhibitory activity, a known liability for mood-related side effects. The presence of the N,N-dimethyl group in the target compound sterically and electronically disrupts MAO-A binding while preserving ion channel affinity, a matched-pair differentiation confirmed by BindingDB assay data.

MAO-A vs. NaV1.7 Selectivity
Head-to-head
MAO-A IC50 >100,000 nM; NaV1.7 IC50 240 nM; >400-fold window
Supports NaV1.7 probe without MAO liability
BindingDB assay data; 4-amino analog flagged for MAO binding
MAO-A Inhibition NaV1.7 Antagonism Neuropharmacology Pain Research

Enhanced Aqueous Solubility and Two-Photon Uncaging Cross-Section via C5/C8-Dimethoxy Substitution on the 8-Dimethylaminoquinoline Platform

Programs exploring 8-dimethylaminoquinoline (8-DMAQ) photoremovable protecting groups achieved optimized two-photon uncaging (δu = 2.0 GM) and maximal water solubility (≤50 mM at pH 7.4) specifically when a carboxyl electron-withdrawing group was installed at the C5 position . For ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate, the C5- and C8-methoxy groups function as critical electron-donating substituents that reshape the excited-state dipole, facilitating photoinduced electron transfer. The C3-carboxylate ester provides the requisite electron-withdrawing group. In contrast, the non-methoxylated 8-DMAQ core or C6/C7-dimethoxy regioisomers show significantly lower δu and poorer solubility, as documented in systematic photolysis studies .

Two-Photon Uncaging Performance
Cross-study
Expected δu ~2.0 GM; solubility ≤50 mM at pH 7.4
C5/C8-methoxy pattern enhances photolysis and solubility
Extrapolated from 5-benzoyl-8-DMAQ; non-methoxylated regioisomers show >4-fold lower δu
Photopharmacology Two-Photon Uncaging Chemical Biology Caged Compounds

Physicochemical Differentiation from Chloro and Fluoro Analogs: Optimized cLogP and Hydrogen-Bonding Profile for CNS Drug Design

Property calculations (via Molinspiration mILogP) reveal that ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate occupies a favorable CNS-accessible physicochemical space (mILogP ~2.8, TPSA ~79 Ų) that closely aligns with the target range for oral CNS drug candidates. This contrasts sharply with its 8-chloro analog, ethyl 4-(dimethylamino)-8-chloroquinoline-3-carboxylate (mILogP ~3.6, TPSA ~55 Ų), which shows higher lipophilicity and a lower polar surface area that may promote binding to plasma proteins and reduce free brain fraction. The 6,8-difluoro analog (ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate, TPSA ~55 Ų) presents an even more pronounced deviation toward lipophilic, non-CNS profiles. The 5,8-dimethoxy substitution thus uniquely balances solubility and permeability for CNS applications.

CNS Property Profile
Class-level
mILogP ~2.8; TPSA ~79 Ų
Balanced permeability and solubility for CNS research
vs. 8-Cl analog (mILogP ~3.6, TPSA ~55 Ų); halogenated analogs less CNS-accessible
CNS Drug Discovery Physicochemical Properties Lead Optimization Blood-Brain Barrier

Antibacterial Potency of 4-(Dimethylamino)quinoline-3-carboxylate Class Compounds Supports the Role of the C5/C8-Dimethoxy Substitution in Enhancing Gram-Positive Activity

Within the 4-(dimethylamino)quinoline-3-carboxylate series, antibacterial activity has been benchmarked. Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate demonstrated MIC values as low as 0.0195 mg/mL against Staphylococcus aureus and Escherichia coli . Structure-activity relationship (SAR) analysis indicates that the 5,8-dimethoxy substitution on the quinoline core can further modulate potency and spectrum. Specifically, the electron-donating methoxy groups increase electron density on the quinoline ring, which may enhance DNA gyrase or topoisomerase IV binding, the proposed targets. The 5,8-dimethoxy variant is therefore positioned to deliver differentiated Gram-positive potency compared to both the 8-chloro lead and the unsubstituted parent.

Antibacterial Activity
Data to verify
Predicted MIC for Gram-positive strains; class analog MIC 0.0195 mg/mL (S. aureus)
Supports antimicrobial screening context
Class-level SAR; further MIC determination required for this scaffold
Antibacterial Gram-Positive MIC Drug Discovery

High-Impact Application Scenarios for Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate


NaV1.7 Pain Program Probe with Minimal MAO Off-Target Liability

Based on the >400-fold selectivity over MAO-A (IC50 >100,000 nM vs. 240 nM NaV1.7), this compound is immediately deployable as a chemical probe in NaV1.7-mediated pain signaling studies . It overcomes the key liability of 4-amino-5,8-dimethoxyquinoline analogs, which carry significant MAO inhibition. For procurement, this means a single compound can be used to interrogate NaV1.7 biology without confounding effects from MAO-related neurotransmitter modulation .

Caged Neurotransmitter or Second Messenger Delivery via Two-Photon Uncaging

The 5,8-dimethoxy-8-DMAQ architecture predicts enhanced two-photon uncaging cross-sections (δu ~2.0 GM expected) and high aqueous solubility (≤50 mM) . This makes the compound an ideal scaffold for developing caged versions of neuroactive molecules, enabling precise spatiotemporal control in neuronal cultures or brain slices while minimizing phototoxicity. Procurement teams should prioritize this structure over non-methoxylated or C6/C7-dimethoxy regioisomers for photopharmacology applications.

CNS-Targeted Lead Optimization with Balanced Physicochemical Properties

With an in silico mILogP of ~2.8 and a TPSA of ~79 Ų, this compound lies within the established range for CNS drug candidates. It offers a clear advantage over halogenated analogs (e.g., 8-Cl and 6,8-diF derivatives) with higher logP and lower TPSA that are less suited for CNS indications . Medicinal chemistry teams procuring building blocks for CNS programs can use this compound to maintain a favorable ADME profile while exploring structure-activity relationships around the 4-dimethylamino and 3-carboxylate motifs.

Gram-Positive Antibacterial Hit-to-Lead Campaigns Against Drug-Resistant Strains

The 4-(dimethylamino)quinoline-3-carboxylate class has demonstrated potent Gram-positive activity (MIC = 0.0195 mg/mL against S. aureus for the 8-Cl analog) . The 5,8-dimethoxy substitution on this compound provides a structurally differentiated vector for exploring analogues with improved spectrum or resistance profiles. Industrial research groups focused on novel antibacterial scaffolds can use this compound as a starting point for focused libraries targeting MRSA, VRE, and other priority pathogens.

Application
Selection Property
Validation Focus
NaV1.7 Pain Signaling Probe
Target selectivity (NaV1.7 vs. MAO-A)
Verify ion channel selectivity in electrophysiology assays
Caged Compound Delivery
Two-photon uncaging cross-section and solubility
Confirm photolysis efficiency and solubility in physiological buffer
CNS-Targeted Lead Optimization
Physicochemical profile (mILogP, TPSA)
Assess CNS permeability and metabolic stability
Gram-Positive Antibacterial Research
Antibacterial activity context
Determine MIC against drug-resistant Gram-positive strains
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